3-(2,3-Dimethylphenyl)pyridine
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Overview
Description
3-(2,3-Dimethylphenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2,3-Dimethylphenyl)pyridine is through the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms onto the aromatic ring .
Scientific Research Applications
3-(2,3-Dimethylphenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylphenyl)pyridine
- 3-(3,4-Dimethylphenyl)pyridine
- 3-(2,3-Dimethoxyphenyl)pyridine
Uniqueness
3-(2,3-Dimethylphenyl)pyridine is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H13N |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)pyridine |
InChI |
InChI=1S/C13H13N/c1-10-5-3-7-13(11(10)2)12-6-4-8-14-9-12/h3-9H,1-2H3 |
InChI Key |
QIPSOUAPRKVLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CN=CC=C2)C |
Origin of Product |
United States |
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